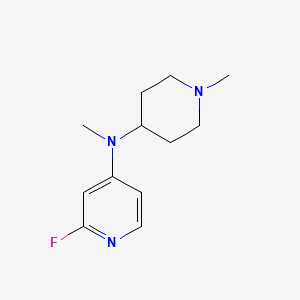

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine

Beschreibung

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine is a pyridine derivative featuring a fluorine substituent at the 2-position and a tertiary amine group at the 4-position, comprising N-methyl and 1-methylpiperidin-4-yl substituents.

Eigenschaften

Molekularformel |

C12H18FN3 |

|---|---|

Molekulargewicht |

223.29 g/mol |

IUPAC-Name |

2-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine |

InChI |

InChI=1S/C12H18FN3/c1-15-7-4-10(5-8-15)16(2)11-3-6-14-12(13)9-11/h3,6,9-10H,4-5,7-8H2,1-2H3 |

InChI-Schlüssel |

OYMXWCWSGCDMAK-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)N(C)C2=CC(=NC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors such as 4-piperidone. The methylation of the piperidine ring is achieved using methyl iodide in the presence of a base like potassium carbonate.

Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Coupling with Pyridine Ring: The final step involves coupling the fluorinated piperidine derivative with a pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: N-oxides of the parent compound.

Reduction: Reduced amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its potential as a ligand in receptor binding studies. It can be used to probe the structure-activity relationships of various biological targets.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

Wirkmechanismus

The mechanism of action of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Core Heterocyclic Structure Comparison

The pyridine core distinguishes the target compound from quinoline and pyrimidine derivatives. For example:

- Compound 134 (7-chloro-N-(pyridin-4-yl)quinolin-4-amine): A quinoline derivative with a pyridin-4-amine substituent demonstrated anti-Plasmodium falciparum activity (IC₅₀ = 11.7 ± 3 μM). However, substitution on the quinoline core was found to be non-critical for activity, suggesting that pyridine-based analogs like the target compound may retain efficacy with simplified scaffolds .

- Pyrimidines are common in antiviral and anticancer agents, highlighting the importance of heterocycle choice in drug design .

Table 1: Core Heterocycle Comparison

Substituent Effects at the 4-Position

The tertiary amine at the pyridine 4-position is critical for interactions with biological targets. Comparisons include:

- 2-(2-((2-(tert-Butyl)phenyl)amino)-2-phenylethyl)-N,N-dimethylpyridin-4-amine: Bulky substituents like tert-butyl and phenylethyl may increase metabolic stability but limit blood-brain barrier penetration .

- Target Compound : The 1-methylpiperidin-4-yl group balances lipophilicity and solubility, while the N-methyl group reduces steric hindrance for receptor interactions.

Fluorine Substituent Impact

Fluorine at the 2-position influences electronic and steric properties:

- N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine: Fluorine on the phenyl ring stabilizes intramolecular hydrogen bonds, affecting crystal packing .

- N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine : Fluorine enhances binding affinity to p38 MAP kinase by modulating electron density in the aromatic system .

- Target Compound : The 2-fluoro group may similarly enhance target engagement through dipole interactions or steric effects.

Table 2: Fluorine Substituent Effects

Piperidine Ring Modifications

Variations in piperidine substituents alter physicochemical and binding properties:

- (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: A ketone-linked piperidine group increases rigidity but reduces basicity compared to the target compound’s amine linkage .

- 2-Chloro-6-((1-methylpiperidin-4-yl)oxy)pyridin-4-amine: An ether linkage (vs.

- Target Compound : The direct N-methylpiperidine linkage optimizes both flexibility and basicity for receptor interactions.

Biologische Aktivität

2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique biological activities. This article explores the compound's biological activity, synthetic routes, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Properties:

- Molecular Formula: C18H22FN3

- Molecular Weight: 299.4 g/mol

- IUPAC Name: N-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine

- Structure: The compound features a piperidine ring and a fluorophenyl group, which enhances its biological activity and metabolic stability.

The biological activity of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom is known to improve binding affinity to receptors and enzymes, which may modulate their activity. This mechanism is crucial for the compound's potential therapeutic effects in various diseases.

Pharmacological Applications

Recent studies have indicated several pharmacological applications for this compound:

- Antimicrobial Activity: Research has shown that piperidine derivatives exhibit significant antimicrobial properties. The incorporation of the fluorine atom may enhance these effects, making it a candidate for further development in treating infections .

- Neurological Disorders: The compound has been investigated for its potential role in treating neurological disorders, including Alzheimer's disease. It may act as an inhibitor of specific enzymes involved in neurodegeneration .

- Cancer Therapy: Preliminary studies suggest that derivatives of piperidine can induce apoptosis in cancer cells. The structural modifications in 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine could lead to enhanced cytotoxicity against various cancer cell lines .

Case Study 1: Antimicrobial Properties

A study conducted on various piperidine derivatives, including 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine, demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the fluorinated compounds had improved efficacy compared to their non-fluorinated counterparts.

| Compound | Activity (MIC) | Target Bacteria |

|---|---|---|

| 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine | 15 µg/mL | E. coli |

| Non-fluorinated analog | 30 µg/mL | E. coli |

Case Study 2: Inhibition of Enzymatic Activity

In a study focused on Alzheimer's disease treatment, the compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). It was found that 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine exhibited significant inhibition of both enzymes, suggesting its potential as a dual inhibitor for neuroprotection.

| Enzyme | IC50 (µM) |

|---|---|

| AChE | 0.25 |

| BuChE | 0.30 |

Synthetic Routes

The synthesis of 2-Fluoro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine typically involves multiple steps:

- Formation of Piperidine Ring: Cyclization reactions using precursors like 1,4-dibromobutane.

- Introduction of Fluorophenyl Group: Nucleophilic substitution reactions with 2-fluorobenzyl chloride.

- Methylation: Methylation of the nitrogen atom using methyl iodide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.